dimethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C16H16O8. This compound is part of the chromen family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common method includes the esterification of chromen derivatives with methoxy-oxoethoxy acetic acid under controlled conditions. The reaction often requires catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Diglycolate: Similar in structure but lacks the chromen moiety.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Shares the methoxy-oxoethoxy group but differs in the aromatic core.
Uniqueness
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups and the chromen core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20O8 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl 2-[5-(2-methoxy-2-oxoethoxy)-2-oxo-4-propylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C18H20O8/c1-4-5-11-6-15(19)26-14-8-12(24-9-16(20)22-2)7-13(18(11)14)25-10-17(21)23-3/h6-8H,4-5,9-10H2,1-3H3 |
InChI Key |
ZRYLCHARPWUEGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)OC)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.